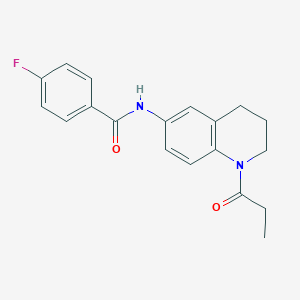

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

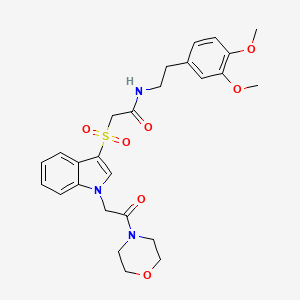

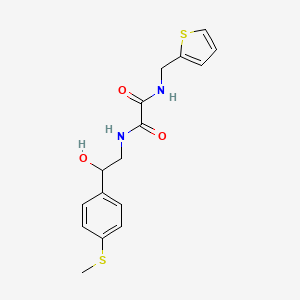

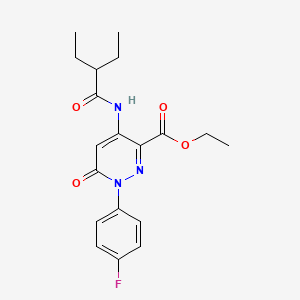

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been studied extensively in scientific research. It is a member of the benzamide family of compounds and has been identified as a potential therapeutic agent for a variety of conditions. In

Wissenschaftliche Forschungsanwendungen

Imaging the Sigma2 Receptor Status of Solid Tumors

A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. These compounds, including 4-fluoro derivatives, showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential applications in tumor imaging (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Another research highlighted the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. This study utilized rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated compounds, potentially including 4-fluoro derivatives (Wu et al., 2017).

Antimicrobial Potential of Fluorine-Containing Compounds

Research on novel fluorine-containing derivatives, such as 4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, demonstrated significant in vitro antimicrobial potency. This indicates the compound's potential as an antimicrobial agent (Desai et al., 2013).

Cobalt-Catalyzed C-H Activation/Annulation

A study focused on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes, which led to the creation of 3- and 4-fluoroalkylated isoquinolinones. This process highlights the potential use of 4-fluoro derivatives in the synthesis of novel organic compounds (Kumon et al., 2021).

Fluorescence Studies for Biological Applications

In a study exploring new fluorophores for biological applications, compounds including 4-fluoro derivatives showed promising fluorescence signals and higher hybridization affinity than unlabelled counterparts. This suggests potential applications in bioimaging and diagnostics (Singh & Singh, 2007).

Fluorogenic Chemodosimetry for Metal Ions

A thioamide derivative of 8-hydroxyquinoline-benzothiazole, potentially similar to 4-fluoro derivatives, was found to exhibit selective fluorescence enhancement upon interaction with Hg2+ ions. This indicates potential applications in selective metal ion detection (Song et al., 2006).

Eigenschaften

IUPAC Name |

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFAKNSNVVOIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)